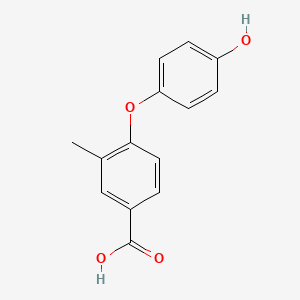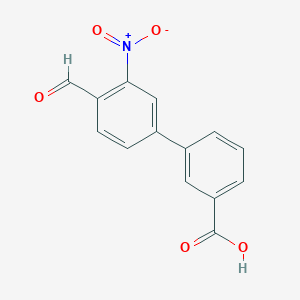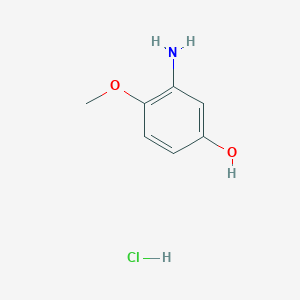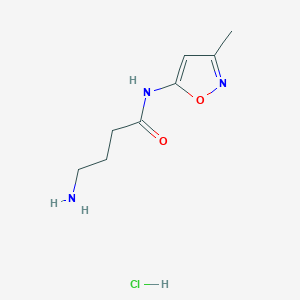
5-Fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
Descripción general
Descripción
5-Fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole, also known as FTHP, is a heterocyclic compound that has seen an increase in research over the past few years due to its potential applications in medicinal chemistry and drug discovery. FTHP is a five-membered ring system that is composed of one nitrogen atom and four carbon atoms, and is a derivative of indazole. It is a structural analog of indazole, but with a fluorine substituent in the 5-position.
Aplicaciones Científicas De Investigación
Organic Synthesis and Fluorinated Compounds
A study by Peng and Zhu (2003) presented the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, demonstrating the versatility of fluorinated compounds in chemical synthesis. Their work highlighted the application of fluorinated triazoles in creating novel bicyclic gem-difluorinated compounds, showcasing the significance of fluorine in modifying chemical properties and enhancing reactivity (W. Peng & Shizheng Zhu, 2003).
Fluorescent Dyes and Sensing Applications
Research by Wrona-Piotrowicz et al. (2022) explored the synthesis of highly fluorescent dyes containing a pyrazolylpyrene chromophore. Their findings revealed that these compounds exhibit bright fluorescence in solution and potential applications in sensing acidic environments, indicating the utility of fluorinated indazoles in developing novel fluorescent markers (Anna Wrona-Piotrowicz, A. Makal, & J. Zakrzewski, 2022).
Photoluminescent Materials
Kim et al. (2017) described the synthesis of fluorescent indazoles via palladium-catalyzed benzannulation, offering insights into the design of photoluminescent materials with tunable properties. This study underscores the role of 5-Fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole derivatives in the development of new fluorophores with potential applications in optoelectronics and molecular imaging (Og Soon Kim et al., 2017).
Antimicrobial Research
Gadakh et al. (2010) investigated the synthesis and antimicrobial activity of novel fluorine-containing pyrazoles, demonstrating their efficacy against various bacterial strains. This highlights the potential of fluorinated indazole compounds in antibiotic development, offering a pathway to new treatments for infectious diseases (Amol V. Gadakh et al., 2010).
Propiedades
IUPAC Name |
5-fluoro-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGGWAMNSSANNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)F)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate](/img/structure/B1449707.png)
![4H,6H,7H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B1449708.png)




![(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1449719.png)

![4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide hydrochloride](/img/structure/B1449721.png)
![3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride](/img/structure/B1449722.png)
![{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1449724.png)
![3-(2-aminoethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one hydrochloride](/img/structure/B1449726.png)
